5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is an organic compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum anti-infective activities . They have shown potential against various pathogens, including bacteria, viruses, and parasites .
Mode of Action
The 1,2,4-oxadiazole ring, a key structural component of this compound, is known to interact with various biological targets through hydrogen bonding . The nitrogen atom in the 1,2,4-oxadiazole ring is a stronger hydrogen bond acceptor than oxygen, which may influence its interaction with targets .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to exhibit anti-infective activities, suggesting they may interfere with the biochemical pathways of infectious agents .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole ring and the pyrazine moiety could potentially influence these properties .
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may exert a detrimental effect on the survival and replication of infectious agents .
Biochemical Analysis
Cellular Effects
Related oxadiazole compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves the cyclocondensation of arylamidoximes with appropriate aldehydes or ketones. One common method includes the use of manganese dioxide as an oxidizing agent to facilitate the formation of the oxadiazole ring . The reaction conditions often involve refluxing the reactants in a suitable solvent such as methanol or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of agricultural chemicals, such as pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Pyrazine derivatives: Compounds containing the pyrazine ring are known for their diverse pharmacological properties.
Uniqueness
5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is unique due to its specific combination of the oxadiazole and pyrazine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-10-7-17-12(8-16-10)15(21)18-9-13-19-14(20-22-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXCTLHKAMFXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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